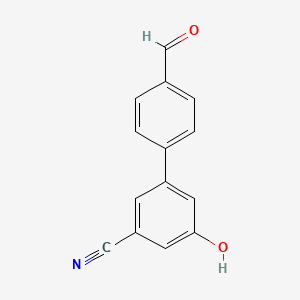
3-Cyano-5-(4-formylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyano-5-(4-formylphenyl)phenol, 95% (3-CN-5-FPP) is a chemical compound belonging to the class of phenols. It is a white crystalline solid with a molecular weight of 212.14 g/mol and a melting point of 101-102 °C. 3-CN-5-FPP has a wide range of applications in various scientific fields, including medicinal chemistry, organic synthesis, and biochemistry.
Wirkmechanismus
3-Cyano-5-(4-formylphenyl)phenol, 95% is believed to act as an electron-transferring agent in the body. It can transfer electrons from one molecule to another, thereby facilitating various biochemical reactions. It can also act as a catalyst in the synthesis of various biologically active compounds.
Biochemical and Physiological Effects
3-Cyano-5-(4-formylphenyl)phenol, 95% has been found to have various biochemical and physiological effects. It has been found to increase the activity of certain enzymes, such as cytochrome P450 and nitric oxide synthase. It has also been found to have anti-inflammatory and antioxidant effects. In addition, it has been found to have an inhibitory effect on the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-Cyano-5-(4-formylphenyl)phenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is readily available. In addition, it is relatively stable and can be stored for extended periods of time. However, it is also important to note that 3-Cyano-5-(4-formylphenyl)phenol, 95% is a highly reactive compound and can be toxic if not handled properly. Therefore, it is important to take proper safety precautions when working with this reagent.
Zukünftige Richtungen
In the future, 3-Cyano-5-(4-formylphenyl)phenol, 95% could be used in the development of new drugs, such as anti-inflammatory agents, antidiabetic agents, and antibiotics. It could also be used to develop new organic compounds, such as amino acids, peptides, and nucleotides. In addition, it could be used to develop new biologically active compounds, such as hormones, neurotransmitters, and enzymes. Finally, it could be used to develop new methods for the synthesis of various compounds.
Synthesemethoden
3-Cyano-5-(4-formylphenyl)phenol, 95% can be synthesized by a two-step reaction process. The first step involves the reaction of 4-formylphenol with hydrochloric acid in an aqueous medium, resulting in the formation of 4-formylphenol hydrochloride. The second step involves the reaction of 4-formylphenol hydrochloride with sodium nitrite in an aqueous medium, resulting in the formation of 3-Cyano-5-(4-formylphenyl)phenol, 95%.
Wissenschaftliche Forschungsanwendungen
3-Cyano-5-(4-formylphenyl)phenol, 95% has been used in various scientific research applications, such as medicinal chemistry, organic synthesis, and biochemistry. In medicinal chemistry, it has been used as an intermediate for the synthesis of various biologically active compounds, such as anti-inflammatory agents, antidiabetic agents, and antibiotics. In organic synthesis, it has been used as a reagent for the synthesis of various organic compounds, such as amino acids, peptides, and nucleotides. In biochemistry, it has been used as a reagent for the synthesis of various biologically active compounds, such as hormones, neurotransmitters, and enzymes.
Eigenschaften
IUPAC Name |
3-(4-formylphenyl)-5-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-8-11-5-13(7-14(17)6-11)12-3-1-10(9-16)2-4-12/h1-7,9,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXDDZKQRVBYEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684647 |
Source


|
| Record name | 4'-Formyl-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(4-formylphenyl)phenol | |
CAS RN |
1261982-62-0 |
Source


|
| Record name | 4'-Formyl-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














